magnesium;but-1-ene;iodide
Description
Magnesium;but-1-ene;iodide is an organomagnesium compound belonging to the class of Grignard reagents. Grignard reagents are pivotal in organic synthesis due to their strong nucleophilic character, enabling the formation of carbon-carbon bonds. The but-1-ene moiety introduces an alkene functionality, which may influence reactivity through conjugation or steric effects, while the iodide ion enhances solubility in ether solvents compared to chloride or bromide analogs .
Properties
CAS No. |
64272-06-6 |
|---|---|
Molecular Formula |
C4H7IMg |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
magnesium;but-1-ene;iodide |
InChI |
InChI=1S/C4H7.HI.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
QRBSPLIVCWXWAP-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;but-1-ene;iodide is typically prepared by the reaction of magnesium metal with but-1-ene iodide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is highly exothermic and requires careful control of temperature and addition rates . The general reaction is as follows:
But-1-ene iodide+Magnesium→this compound
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of activated magnesium, which can be achieved by adding small amounts of iodine or 1,2-dibromoethane to the reaction mixture . This activation helps to initiate the reaction more efficiently and ensures higher yields.
Chemical Reactions Analysis
Types of Reactions
Magnesium;but-1-ene;iodide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.
Oxidation: Reacts with oxidizing agents such as potassium permanganate to form diols.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.
Epoxides: Adds to epoxides to form alcohols, favoring the less substituted end of the epoxide.
Carbon Dioxide: Reacts with CO₂ to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with carbonyl compounds and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
Magnesium;but-1-ene;iodide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the formation of carbon-carbon bonds, essential for building complex organic molecules.
Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;but-1-ene;iodide involves its role as a nucleophile. It attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a single-step bimolecular nucleophilic substitution (S_N2) mechanism .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts magnesium;but-1-ene;iodide with structurally related organomagnesium and organic compounds:
*Calculated based on atomic weights (Mg: 24.3, I: 126.9, C₄H₇: 55).
Key Observations:
Halide Influence: Iodide-containing Grignard reagents (e.g., methylmagnesium iodide) exhibit greater solubility in ethers and enhanced nucleophilicity compared to chloride analogs (e.g., magnesium;prop-1-yne;chloride). The iodide ion’s larger size and polarizability facilitate stabilization of the magnesium center . In non-Grignard compounds like 4-(chloromethoxy)but-1-ene, the chloromethoxy group acts as an electrophilic site for nucleophilic substitution, contrasting with the nucleophilic behavior of Grignard reagents .
This contrasts with methylmagnesium iodide, which lacks unsaturated bonds and is primarily used for simple alkylations . Propyne-based Grignard reagents (e.g., magnesium;prop-1-yne;chloride) exhibit alkyne-specific reactivity, such as acetylide formation, which is absent in but-1-ene derivatives .
Data-Driven Insights
- Thermodynamic Stability : Hyperconjugation in the but-1-ene group stabilizes the reagent’s transition state during reactions, similar to stabilization observed in (E)-but-2-ene .
- Spectroscopic Differentiation : The alkene C=C stretch in this compound would appear near 1640 cm⁻¹ in IR spectroscopy, distinct from internal alkenes like (E)-but-2-ene (~1620 cm⁻¹) .
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